molecular formula C12H10 B014741 1-Vinylnaphthalene CAS No. 826-74-4

1-Vinylnaphthalene

Cat. No.: B014741
CAS No.: 826-74-4
M. Wt: 154.21 g/mol
InChI Key: IGGDKDTUCAWDAN-UHFFFAOYSA-N
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Description

1-Vinylnaphthalene is an organic compound with the molecular formula C₁₂H₁₀ . It is a derivative of naphthalene, where a vinyl group is attached to the first carbon of the naphthalene ring. This compound is a colorless to pale yellow liquid with a distinct aromatic odor. It is used as an intermediate in organic synthesis and has applications in various fields, including polymer chemistry and materials science .

Biochemical Analysis

Biochemical Properties

It is known to be a precursor of polynuclear aromatic hydrocarbons in tobacco smoke

Molecular Mechanism

It is known that the compound can undergo cationic polymerization , but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not yet clear.

Temporal Effects in Laboratory Settings

In laboratory settings, the photocycloaddition reaction of naphthalene side groups in poly (1-vinylnaphthalene) has been studied. The reaction proceeds following the first order kinetics to a high conversion of 70% in cyclohexane, while in dichloromethane the reaction levels off at a very low conversion of 20% .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Vinylnaphthalene can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the vinylation of naphthalene due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Vinylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Polymerization: Poly(this compound)

    Oxidation: 1-naphthaldehyde, 1-naphthoic acid

Properties

IUPAC Name

1-ethenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGDKDTUCAWDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25135-12-0
Record name Poly(1-vinylnaphthalene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25135-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90949434
Record name 1-Ethenylnaphthalene
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-74-4, 26588-32-9
Record name 1-Vinylnaphthalene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Vinylnaphthalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylnaphthalene (mixed isomers)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethenylnaphthalene
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Record name Vinylnaphthalene
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Record name 1-vinylnaphthalene
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Record name 1-VINYLNAPHTHALENE
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Synthesis routes and methods I

Procedure details

1-Hydrox-2-naphthylaldehyde was mixed with sodium ethoxide, and ethanol was removed to obtain sodium salt of 1-hydroxy-2-naphthylaldehyde. Subsequently, benzoyl chloride was dropped to the salt to obtain 1-benzoyloxy-2-naphthol-aldehyde. 0.9 mol of malonic acid was added to 0.25 mol of 1-benzoyloxy-2-naphthol-aldehyde, and 10 ml of pyridine was added thereto and reacted at a temperature of 110° C. for 2 hours to obtain 1-benzoyloxy-2-β-carboxyl)vinylnaphthalene. 0.14 mol of the 1-benzoyloxy-2-β-carboxyl)vinylnaphthalene 0.14 mol. of the 1-benzoyloxy2βcarboxyl)vinylnaphthalene) was dissolved in 100 ml of quinoline, and 5 g of copper powder was added thereto and reacted for further one hour at a temperature of 220° C. to obtain a 1-benzoyloxy-2-vinylnaphthalene. Next, 0.1 mol of 1-benzoyloxy-2-vinylnaphthalene was polymerized in benzene in the presence of AIBN in the same manner as in Synthetic Example 1 to obtain poly(1-benzoyloxynaphthalene). The poly(1-benzoyloxynaphthalene) of an amount corresponding to 0.5 mol of the monomer was dissolved in acetone, and 1 g of aqueous 1 N sodium hydroxide solution was added thereto and heated to obtain poly(vinylnaphthol) (Resin B). The obtained polymer was purified by reprecipitating it in an acetone-water-oxalic acid solution.
Quantity
0.9 mol
Type
reactant
Reaction Step One
[Compound]
Name
1-benzoyloxy-2-naphthol-aldehyde
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-vinylnaphthalene, α-methyl-2-vinylnaphthalene, β-methyl-2-vinylnaphthalene, 4-methyl-2-vinylnaphthalene, 4-methoxy-2-vinylnaphthalene, etc.;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
β-methyl-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-methyl-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-methoxy-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 1-Vinylnaphthalene has a molecular formula of C12H10 and a molecular weight of 154.21 g/mol.

A: Commonly used techniques include infrared (IR) spectroscopy [] and nuclear magnetic resonance (NMR) spectroscopy []. IR spectroscopy helps identify functional groups present in the molecule, while NMR spectroscopy provides information about the structure and environment of the hydrogen and carbon atoms.

A: Incorporating this compound into birch wood significantly reduces water absorption and swelling, enhancing the durability and service life of the resulting wood-polymer composites []. This improvement stems from the polymerization of this compound within the wood structure, effectively sealing it against moisture.

A: Yes, this compound can be copolymerized with other monomers like acrylonitrile and ethylene-propylene-diene terpolymer (EPDM) to create graft terpolymers []. This modification significantly improves the thermal stability, tensile strength, light resistance, and weatherability of the resulting material compared to the unmodified polymers.

A: Poly(this compound) displays delayed fluorescence at low temperatures (e.g., 77K) due to triplet-triplet annihilation arising from intramolecular triplet energy transfer through the naphthalene chromophores [, ]. This phenomenon is not observed in its monomeric counterpart, 1-ethylnaphthalene, highlighting the role of the polymer chain in facilitating energy migration.

A: Yes, this compound can be thermally converted to acenaphthene with high selectivity at high temperatures (e.g., 700 °C) under low pressure in an inert atmosphere like nitrogen []. This reaction proceeds through a radical chain mechanism involving hydrogen atom transfer and cyclization steps.

A: Computational chemistry allows researchers to explore the conformational space of poly(vinylnaphthalene)s by constructing energy contour maps []. These maps illustrate the energetic landscape of the polymer chain as a function of bond rotations, enabling the identification of preferred conformations and potential excimer-forming sites. This information provides valuable insights into the polymer's photophysical properties and behavior.

A: Yes, these copolymers can be designed to create hydrophobic cavities in aqueous solutions, mimicking a "cavity wall insulation" effect [, ]. These cavities offer a protective environment for sequestering and analyzing hydrophobic molecules like pyrene and benzophenone in aqueous media. This property makes them potentially valuable tools in fluorescence and phosphorescence analysis of such analytes.

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